2-Amino-4-hydroxy-6-chloro-s-triazine
Overview
Description
4-Amino-6-chloro-1,3,5-triazin-2-ol is a chemical compound with the molecular formula C3H3ClN4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Mode of Action
It’s known that triazine compounds can undergo selective substitution reactions with a hydroxide ion . This interaction could potentially lead to changes in the target molecules, thereby affecting their function.
Result of Action
Some triazine derivatives have been reported to exhibit cytotoxic activity against various cell lines , suggesting potential antitumor effects.
Action Environment
It’s worth noting that certain conditions, such as temperature and light, can affect the stability and activity of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloro-1,3,5-triazin-2-ol typically involves the selective substitution of one chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide ion. This reaction is carried out under specific spectral and calculation methods to ensure the formation of the lactam form, which is the structure of 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for 4-amino-6-chloro-1,3,5-triazin-2-ol often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-1,3,5-triazin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in the reactions of 4-amino-6-chloro-1,3,5-triazin-2-ol include hydroxide ions for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 4-amino-6-chloro-1,3,5-triazin-2-ol include various substituted triazines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-6-chloro-1,3,5-triazin-2-ol has numerous scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-1,3,5-triazin-2-ol:
2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine derivative with different substituents, used in various chemical applications.
Uniqueness
Its ability to undergo selective substitution reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-amino-6-chloro-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-1-6-2(5)8-3(9)7-1/h(H3,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCVXTFBVDVFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192117 | |
Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38862-29-2 | |
Record name | 4-Amino-6-chloro-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38862-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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